molecular formula C6H11NO3 B8791556 l-[-]-4-Hydroxy-1-methylproline

l-[-]-4-Hydroxy-1-methylproline

Cat. No.: B8791556
M. Wt: 145.16 g/mol
InChI Key: FMIPNAUMSPFTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-[-]-4-Hydroxy-1-methylproline is a non-proteinogenic amino acid derivative characterized by a hydroxyl group at the 4-position and a methyl group at the 1-position of the proline ring. It is a stereoisomer with the (4R) configuration, as indicated by its alternative name, (4R)-4-Hydroxy-1-methyl-L-proline . This compound is naturally occurring and has been identified as a major constituent in plant extracts. For instance, it constitutes 28.02% of the methanolic stem extract of Croton gratissimus Burch. var. gratissimus (Euphorbiaceae), highlighting its abundance in certain species . Additionally, it is a primary component of Adenocalymma marginatum, a plant traditionally used as a male sexual enhancer by the Guarani Amerindians .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

4-hydroxy-1-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)

InChI Key

FMIPNAUMSPFTHK-UHFFFAOYSA-N

SMILES

CN1CC(CC1C(=O)O)O

Canonical SMILES

CN1CC(CC1C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Proline Derivatives

Compound Name Substituents CAS Number Biological Activities/Sources Key Differences
This compound -OH at C4, -CH₃ at N1 Not explicitly provided Antioxidant, anti-inflammatory ; major plant constituent Reference compound for comparison
N-Methylproline -CH₃ at N1 (no hydroxyl) 475-11-6 Not explicitly reported; classified as a proline derivative Lacks hydroxyl group at C4
trans-3-Hydroxy-L-proline -OH at C3 4298-08-2 Structural role in collagen; no activity data Hydroxyl position differs (C3 vs. C4)
(4R)-1-Methyl-4-propyl-L-proline -CH₃ at N1, -C₃H₇ at C4 13380-36-4 Intermediate in biosynthetic antibiotics Propyl substituent instead of hydroxyl at C4
β-Sitosterol Phytosterol (non-proline) 83-46-5 Antimicrobial, anti-inflammatory Structurally unrelated; often co-occurs in extracts

Structural Analysis

  • Substituent Position : The hydroxyl group at C4 distinguishes this compound from analogs like trans-3-Hydroxy-L-proline (hydroxyl at C3) . This positional isomerism can influence hydrogen bonding and molecular interactions in biological systems.
  • Functional Groups : Compared to N-Methylproline, which lacks a hydroxyl group , the presence of -OH in this compound may enhance solubility and antioxidant capacity .

Q & A

Basic: What are the established synthetic routes for L-[-]-4-Hydroxy-1-methylproline, and how can purity be optimized?

Answer:
Synthesis typically involves multi-step modifications of proline derivatives. For example, hydroxylation and methylation steps are critical, as seen in analogous syntheses of (4R)-4-Hydroxy-1-methyl-L-proline . Key steps include:

  • Hydroxylation : Use of hydroxylamine·HCl under controlled pH (8–9) and temperature (60°C) to introduce hydroxyl groups .
  • Methylation : Methyl iodide in dimethylformamide (DMF) with a base like diazabicycloundecane (DBU) for selective methylation .
  • Purification : Recrystallization (e.g., ether/petroleum ether) and chromatography (silica gel) to achieve >95% purity .
    Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry to minimize byproducts.

Basic: How can the stereochemistry and structural integrity of this compound be confirmed?

Answer:

  • Spectroscopic Analysis :
    • NMR : Compare 1^1H and 13^{13}C NMR shifts with known proline derivatives (e.g., (4S)-4-Cyclohexyl-L-proline phenylmethyl ester) to confirm stereocenters .
    • X-ray Crystallography : Resolve ambiguous configurations, especially for chiral centers .
  • Chromatography : Use chiral HPLC columns to separate enantiomers and validate enantiopurity .

Advanced: What experimental designs are recommended for evaluating the bioactivity of this compound in cancer models?

Answer:

  • Cell Line Selection : Use panels of cancer cell lines (e.g., MCF-7 breast cancer, A549 NSCLC) to assess broad-spectrum activity .
  • Dose-Response Assays : Determine IC50_{50} values via ATP-based viability assays (e.g., CellTiter-Glo) .
  • Control Compounds : Include proline derivatives with known bioactivity (e.g., L-Tyrosine-tyramide A) for comparative analysis .
  • Mechanistic Studies : Pair bioassays with transcriptomic/proteomic profiling to identify pathways (e.g., MAPK/ERK) affected by the compound .

Advanced: How can contradictions in experimental data (e.g., variable bioactivity across studies) be resolved?

Answer:

  • Source Analysis : Verify compound purity (e.g., via LC-MS) and batch consistency, as impurities like unreacted intermediates may skew results .
  • Contextual Factors : Account for cell line-specific metabolic profiles (e.g., Hs683 vs. U373 glioblastoma) or culture conditions (e.g., serum concentration) .
  • Statistical Rigor : Use replicate experiments (n ≥ 3) and meta-analysis to identify outliers .

Advanced: What strategies are effective for studying this compound’s interaction with biological targets (e.g., enzymes, receptors)?

Answer:

  • Target Identification : Screen against kinase libraries or use pull-down assays with biotinylated derivatives .
  • Binding Studies :
    • SPR/BLI : Measure real-time binding kinetics for enzymes like prolyl 4-hydroxylase .
    • Docking Simulations : Use molecular modeling to predict interactions with receptors (e.g., GPCRs) .
  • Functional Assays : Assess enzyme inhibition (e.g., prolyl hydroxylase activity via collagen synthesis assays) .

Advanced: How can synthetic routes be optimized for scalability without compromising stereochemical fidelity?

Answer:

  • Catalysis : Employ asymmetric catalysis (e.g., chiral ligands in methylation/hydroxylation) to enhance enantioselectivity .
  • Flow Chemistry : Improve yield and reduce side reactions via continuous flow systems for temperature-sensitive steps .
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Advanced: What are the ethical and methodological considerations for transitioning from in vitro to in vivo studies?

Answer:

  • Ethical Compliance : Follow institutional guidelines for animal welfare (e.g., 3Rs principles) and obtain IRB approval for human-derived cell lines .
  • Dosing Strategy : Calculate in vivo doses using allometric scaling from IC50_{50} values and monitor toxicity via ALT/AST levels .
  • Control Groups : Include vehicle controls and reference compounds (e.g., cisplatin for antitumor studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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l-[-]-4-Hydroxy-1-methylproline
Reactant of Route 2
l-[-]-4-Hydroxy-1-methylproline

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